N-(2-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
Description
N-(2-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core structure. The molecule features a 3-ethyl group at position 3, a 4-oxo moiety, and a phenyl substituent at position 7 of the pyrrolopyrimidine scaffold. The acetamide side chain connects the core to a 2-chlorophenyl group, introducing both lipophilic and electron-withdrawing properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-2-26-14-24-20-16(15-8-4-3-5-9-15)12-27(21(20)22(26)29)13-19(28)25-18-11-7-6-10-17(18)23/h3-12,14H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWAYBUZEMKQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within this class exhibit antimicrobial properties , acting against various pathogens. The thienopyrimidine scaffold is particularly noted for its potential as an anti-cancer agent and in treating other diseases due to its ability to inhibit specific enzyme pathways involved in disease progression .
Antioxidant Activity
Similar derivatives have demonstrated antioxidant capabilities. For instance, studies on related compounds indicated protective effects against oxidative stress in biological systems . This suggests that N-(2-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide may also possess antioxidant properties.
Anticancer Activity
The compound has shown promise in anticancer research , particularly through its action on various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The mechanism often involves the inhibition of key enzymes that drive tumor growth .
Antioxidant Effects
Research on thienopyrazole compounds indicated significant reductions in erythrocyte malformations when exposed to toxic agents, highlighting their protective antioxidant effects. For example:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole with 4-NP | 12 ± 1.03 |
Anticancer Activity
A study evaluating the cytotoxic effects of thienopyrimidine derivatives demonstrated significant activity against multiple cancer cell lines, suggesting potential for development as anticancer agents .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Halogen Substitution :
- The 2-chlorophenyl group in the target compound vs. the 2-fluorophenyl in BF22051 highlights the impact of halogen electronegativity and size. Chlorine’s larger van der Waals radius may enhance hydrophobic interactions, while fluorine’s electronegativity could influence binding affinity .
Side Chain Modifications: The dipentylamino and ethyl carboxylate groups in ’s compound increase steric bulk and lipophilicity, likely affecting membrane permeability and pharmacokinetics . The sulfanyl linker in introduces a sulfur atom, which may engage in hydrogen bonding or redox interactions .
Aromatic Substituents: The 7-phenyl group in the target compound and BF22051 is conserved, suggesting its role in π-π stacking with target proteins. In contrast, thieno analogs () incorporate methylphenyl or furan substituents, which may modulate selectivity .
Research Findings and Implications
Activity Trends: Fluorophenyl analogs (e.g., BF22051) are often associated with improved metabolic stability compared to chlorophenyl derivatives, though chlorine may offer stronger target binding due to its hydrophobic surface area . Thienopyrimidines () demonstrate enhanced resistance to oxidative degradation compared to pyrrolopyrimidines, making them candidates for long-acting therapeutics .
Synthetic Feasibility :
- Acetamide-linked derivatives (e.g., target compound, BF22051) are typically synthesized via nucleophilic substitution or coupling reactions, as seen in and . The choice of acetylating agents (e.g., acetyl chloride in ) influences yield and purity .
Modifications to the acetamide side chain (e.g., ’s carboxylate) could optimize solubility for oral administration .
Biological Activity
N-(2-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H20ClN3O2S2
- Molecular Weight : 470.01 g/mol
- Purity : Typically ≥ 95%
The compound features a thienopyrimidine core, which is known for diverse biological activities including antimicrobial and anticancer properties. Its structure allows for interaction with various biological targets, potentially leading to inhibition of critical enzymatic pathways.
Synthesis
The synthesis of this compound generally involves several synthetic steps:
- Preparation of the Thienopyrimidine Core : This step may involve reactions such as cyclization and functional group modifications.
- Introduction of the Acetamide Group : Typically achieved through acylation reactions.
- Formation of the Chlorophenyl Substituent : This may include halogenation or substitution reactions.
The synthesis requires careful control of reaction conditions to maximize yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease processes. The thienopyrimidine scaffold has been associated with:
- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds similar to this structure have shown effectiveness as inhibitors of DHFR, an enzyme critical for DNA synthesis and cell proliferation .
Therapeutic Applications
Research indicates that this compound may possess various therapeutic potentials:
- Antimicrobial Activity : Studies suggest that compounds in this class exhibit activity against a range of pathogens .
- Anticancer Properties : The ability to inhibit specific kinases related to cancer progression positions this compound as a candidate for further development in oncology .
Case Studies and Research Findings
Q & A
Q. Table 1. Key Spectroscopic Benchmarks
| Parameter | Value/Observation | Method | Reference |
|---|---|---|---|
| H NMR (NH resonance) | δ 13.30 (s, 1H) | 400 MHz, DMSO | |
| Melting Point | >250°C | Capillary | |
| HPLC Retention Time | 8.2 min (C18, MeOH:HO) | UV 254 nm |
Q. Table 2. Computational Parameters for Docking Studies
| Software | Target Protein | Binding Affinity (kcal/mol) | Validation Metric |
|---|---|---|---|
| AutoDock Vina | EGFR (PDB:1M17) | -9.2 | RMSD < 2.0 Å |
| Schrödinger | JAK2 (PDB:4D1S) | -8.7 | MM/GBSA ΔG = -45.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
